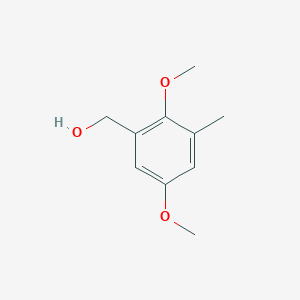

(2,5-Dimethoxy-3-methylphenyl)methanol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

5600-82-8 |

|---|---|

Molecular Formula |

C10H14O3 |

Molecular Weight |

182.22 g/mol |

IUPAC Name |

(2,5-dimethoxy-3-methylphenyl)methanol |

InChI |

InChI=1S/C10H14O3/c1-7-4-9(12-2)5-8(6-11)10(7)13-3/h4-5,11H,6H2,1-3H3 |

InChI Key |

VUZQOYFUZGWSRS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1OC)CO)OC |

Origin of Product |

United States |

Synthetic Methodologies for 2,5 Dimethoxy 3 Methylphenyl Methanol

Established Synthetic Routes

The preparation of (2,5-Dimethoxy-3-methylphenyl)methanol is primarily achieved through the reduction of its corresponding aldehyde. Therefore, the core of its synthesis lies in the effective construction of the 2,5-dimethoxy-3-methylbenzaldehyde intermediate.

A well-documented route to the precursor aldehyde involves a multi-step sequence starting from a substituted phenol, which incorporates both methylation and oxidation steps, followed by a final reduction to yield the target alcohol.

The key steps are:

Hydroxymethylation: The synthesis begins with 4-methoxy-2-methylphenol, which undergoes a Lederer-Manasse reaction with formaldehyde (B43269) and calcium hydroxide (B78521) to introduce a hydroxymethyl group, yielding 2-hydroxymethyl-4-methoxy-6-methylphenol.

Methylation: The resulting phenolic hydroxyl group is then methylated. A common method involves using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate to form 3-hydroxymethyl-2,5-dimethoxytoluene.

Oxidation: The benzylic alcohol of 3-hydroxymethyl-2,5-dimethoxytoluene is oxidized to the corresponding aldehyde, 2,5-dimethoxy-3-methylbenzaldehyde. A specific method reported in the literature utilizes selenium dioxide in benzene (B151609), achieving a 75% yield. mdma.ch

Reduction: The final step is the reduction of the aldehyde functional group of 2,5-dimethoxy-3-methylbenzaldehyde to the primary alcohol, this compound. This is a standard transformation readily accomplished with reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent.

This pathway effectively combines methylation and eventual reduction to achieve the synthesis of the target molecule.

Alternative pathways focus on different strategies for introducing the required formyl group onto the aromatic ring.

Direct Formylation of an Arene Precursor: A more direct approach involves the formylation of 1,4-dimethoxy-2-methylbenzene. Several classical formylation reactions could be employed, although regioselectivity can be a challenge.

Vilsmeier-Haack Reaction: This method uses a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a formamide (B127407) like N,N-dimethylformamide (DMF). organic-chemistry.orgijpcbs.com It is most effective on electron-rich aromatic rings. thieme-connect.de For 1,4-dimethoxy-2-methylbenzene, the combined directing effects of the two methoxy (B1213986) groups and the methyl group would need to favor substitution at the C-3 position.

Gattermann Reaction: This reaction uses hydrogen cyanide and a Lewis acid catalyst. It is another potential method for formylating activated aromatic systems. mdma.ch

Rieche Formylation: This approach uses dichloromethyl methyl ether and a Lewis acid (e.g., TiCl₄, SnCl₄) to formylate aromatic compounds. commonorganicchemistry.com

Lithiation-Formylation Route: A powerful and highly regioselective method involves the directed ortho-metalation of 1,4-dimethoxy-2-methylbenzene. thieme-connect.de The methoxy groups can direct a strong base, such as n-butyllithium (n-BuLi), to deprotonate the most acidic aromatic proton, which is located at the C-3 position, nestled between the methyl and a methoxy group. researchgate.netias.ac.in The resulting aryllithium intermediate can then be trapped with an electrophilic formylating agent like DMF to produce 2,5-dimethoxy-3-methylbenzaldehyde after aqueous workup. thieme-connect.de This is often a high-yield and clean alternative to electrophilic aromatic substitution methods.

Precursor Compounds and Starting Material Derivations

The synthesis of this compound relies on the availability of key precursors, which are themselves derived from simpler starting materials.

| Precursor Compound | Starting Material(s) | Derivation Method |

| 2,5-Dimethoxy-3-methylbenzaldehyde | 3-Hydroxymethyl-2,5-dimethoxytoluene | Oxidation with selenium dioxide. mdma.ch |

| 1,4-Dimethoxy-2-methylbenzene | Directed ortho-lithiation followed by reaction with DMF. thieme-connect.de | |

| 3-Hydroxymethyl-2,5-dimethoxytoluene | 2-Hydroxymethyl-4-methoxy-6-methylphenol | Williamson ether synthesis (methylation of the phenolic OH). mdma.ch |

| 1,4-Dimethoxy-2-methylbenzene | 2-Methylhydroquinone | Williamson ether synthesis (double methylation with an agent like dimethyl sulfate). researchgate.net |

| 2-Hydroxymethyl-4-methoxy-6-methylphenol | 4-Methoxy-2-methylphenol, Formaldehyde | Lederer-Manasse reaction (base-catalyzed hydroxymethylation). mdma.ch |

| 4-Methoxy-2-methylphenol | o-Toluquinol | Selective methylation. mdma.ch |

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing yield and purity. For the established synthesis of 2,5-dimethoxy-3-methylbenzaldehyde, specific conditions have been reported.

| Reaction Step | Reagents & Conditions | Reported Yield | Potential Optimization Parameters |

| Oxidation of (IV) to Aldehyde (I) | Selenium dioxide, Benzene, Azeotropic distillation | 75% mdma.ch | Choice of oxidant (e.g., PCC, PDC, MnO₂), solvent, temperature, reaction time. |

| Reduction of Aldehyde to Alcohol | NaBH₄, Methanol (B129727) or Ethanol | Typically >90% | Choice of reducing agent (NaBH₄ vs. LiAlH₄), solvent, temperature (0 °C to room temp), stoichiometry of the reducing agent. |

| Lithiation-Formylation | n-BuLi/TMEDA, THF, -78 °C; then DMF | Potentially high | Base (n-BuLi, s-BuLi, LDA), temperature control, reaction time for lithiation, choice of electrophile (DMF, N-formylpiperidine). thieme-connect.deresearchgate.net |

| Vilsmeier-Haack Formylation | POCl₃, DMF, Heat | Variable | Stoichiometry of reagents, reaction temperature (can range from 0 °C to >100 °C), reaction time, hydrolysis conditions. thieme-connect.de |

Note: (IV) refers to 3-hydroxymethyl-2,5-dimethoxytoluene and (I) refers to 2,5-dimethoxy-3-methylbenzaldehyde.

The lithiation-formylation route often provides superior regioselectivity and yield compared to classical electrophilic formylation methods, where mixtures of isomers can be a significant issue requiring extensive purification.

Principles of Sustainable Synthesis in this compound Preparation

Applying green chemistry principles can reduce the environmental impact of synthesizing this compound.

Atom Economy: The final reduction step using catalytic hydrogenation (H₂ gas with a catalyst like Pd/C) offers a higher atom economy than using stoichiometric metal hydride reagents like NaBH₄, as the only byproduct is water (if any).

Use of Less Hazardous Reagents: The reported synthesis of the precursor aldehyde uses selenium dioxide, a highly toxic reagent. mdma.ch Alternative, greener oxidation methods could be explored, such as aerobic oxidation using a transition-metal catalyst or employing hypervalent iodine reagents, which are generally less toxic than selenium compounds.

Solvent Selection: The use of hazardous solvents like benzene should be avoided. Greener alternatives such as 2-methyl-THF, cyclopentyl methyl ether (CPME), or even solvent-free conditions for certain reactions could be investigated. ajrconline.org For instance, some formylation reactions have been successfully carried out under solvent-free conditions. ajrconline.org

Catalysis: Employing catalytic methods over stoichiometric reagents is a core principle of green chemistry. This applies to both the oxidation step (e.g., catalytic aerobic oxidation) and the reduction step (catalytic hydrogenation).

Energy Efficiency: Optimizing reactions to proceed at lower temperatures and for shorter durations, possibly with the aid of microwave irradiation or sonication, can reduce energy consumption. ajrconline.org

Retrosynthetic Analysis Pertaining to this compound

Retrosynthetic analysis provides a logical framework for planning the synthesis of the target molecule by breaking it down into simpler, commercially available starting materials.

The primary retrosynthetic disconnection for this compound is a Functional Group Interconversion (FGI) of the primary alcohol to an aldehyde.

Target: this compound

Precursor 1: 2,5-Dimethoxy-3-methylbenzaldehyde

From this key aldehyde intermediate, two main synthetic strategies can be envisioned through different bond disconnections:

Strategy A: Disconnection via Aromatic Formylation This is the most common and logical retrosynthetic approach. The formyl group (CHO) is disconnected from the aromatic ring, leading back to the arene precursor.

Precursor 1: 2,5-Dimethoxy-3-methylbenzaldehyde

Precursor 2: 1,4-Dimethoxy-2-methylbenzene

This disconnection implies a formylation reaction (e.g., Vilsmeier-Haack or Lithiation-Formylation) as the key forward- C-C bond-forming step. Further disconnection of the methoxy groups in Precursor 2 via cleavage of the aryl-oxygen bonds leads to a simpler starting material.

Precursor 2: 1,4-Dimethoxy-2-methylbenzene

Starting Material: 2-Methylhydroquinone

Strategy B: Disconnection via Oxidation of a Methyl Group or Benzylic Alcohol This strategy reflects the pathway reported in the literature mdma.ch. The aldehyde is seen as the product of an oxidation.

Precursor 1: 2,5-Dimethoxy-3-methylbenzaldehyde

Precursor 3: 3-Hydroxymethyl-2,5-dimethoxytoluene

This pathway relies on the selective oxidation of a benzylic alcohol. Precursor 3 can be further disconnected to reveal its phenolic origins.

Precursor 3: 3-Hydroxymethyl-2,5-dimethoxytoluene

Precursor 4: 2-Hydroxymethyl-4-methoxy-6-methylphenol

Starting Material: 4-Methoxy-2-methylphenol

Both retrosynthetic pathways ultimately lead to simple, substituted phenolic or hydroquinone (B1673460) starting materials.

Chemical Transformations and Reactivity of 2,5 Dimethoxy 3 Methylphenyl Methanol

Oxidative Transformations of the Hydroxymethyl Group

The primary alcohol functionality of (2,5-Dimethoxy-3-methylphenyl)methanol can be readily oxidized to the corresponding aldehyde, 2,5-dimethoxy-3-methylbenzaldehyde. A notable method for this transformation employs selenium dioxide as the oxidizing agent.

In a documented procedure, the oxidation of this compound was achieved by reacting it with selenium dioxide in benzene (B151609). The reaction mixture was subjected to azeotropic distillation to facilitate the removal of water, driving the reaction to completion. This method provides the desired aldehyde in good yield.

Table 1: Oxidation of this compound with Selenium Dioxide

| Reactant | Reagent | Solvent | Conditions | Product | Yield |

| This compound | Selenium dioxide | Benzene | Azeotropic distillation | 2,5-Dimethoxy-3-methylbenzaldehyde | 75% |

Reductive Transformations of this compound

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of two electron-donating methoxy (B1213986) groups and one methyl group. The directing effects of these substituents govern the regioselectivity of incoming electrophiles. The methoxy groups are strong ortho, para-directors, while the methyl group is a weaker ortho, para-director.

Given the substitution pattern, the most likely positions for electrophilic attack are the C4 and C6 positions, which are ortho and para to the methoxy groups and ortho to the methyl group. Steric hindrance from the existing substituents would also play a role in determining the final product distribution. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For instance, formylation via the Vilsmeier-Haack reaction is a common method for introducing an aldehyde group onto electron-rich aromatic rings.

Nucleophilic Substitution Reactions at the Benzylic Position

The benzylic hydroxyl group of this compound can be converted into a good leaving group, facilitating nucleophilic substitution reactions. This is typically achieved by protonation of the alcohol under acidic conditions, followed by departure of a water molecule to form a resonance-stabilized benzylic carbocation. This carbocation can then be attacked by a variety of nucleophiles.

For example, treatment with hydrogen halides (HX) can convert the alcohol into the corresponding benzyl (B1604629) halide. The reactivity of the hydrogen halides follows the order HI > HBr > HCl. This transformation is a key step for further functionalization, as the resulting halide is an excellent substrate for SN1 and SN2 reactions with nucleophiles such as cyanides, azides, and alkoxides.

Functional Group Interconversions Involving the Hydroxymethyl Moiety

Beyond oxidation and reduction, the hydroxymethyl group can undergo several other important functional group interconversions, such as esterification and etherification.

Esterification: this compound can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding benzyl esters. The reaction with an acyl chloride, for example, is typically rapid and irreversible, often carried out in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct.

Etherification: The formation of benzyl ethers can be achieved under various conditions. For instance, reaction with an alkyl halide in the presence of a base (Williamson ether synthesis) or reaction with an alcohol under acidic conditions can yield the desired ether. A chemoselective method for the etherification of benzylic alcohols in the presence of other hydroxyl groups has been developed using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in an alcohol solvent. This method is particularly effective for benzyl alcohols bearing electron-donating groups.

Detailed Mechanistic Studies of Key Reactions

Oxidation with Selenium Dioxide: The mechanism of benzylic oxidation by selenium dioxide is believed to proceed through an initial ene reaction, where the Se=O bond of selenium dioxide reacts with a C-H bond of the benzylic carbon. This is followed by a researchgate.netcambridge.org-sigmatropic rearrangement of the resulting allylic selenite (B80905) intermediate, which then hydrolyzes to yield the aldehyde and selenium(II) oxide.

Nucleophilic Substitution (SN1): For nucleophilic substitution reactions of benzylic alcohols under acidic conditions, the SN1 mechanism is often operative. The reaction is initiated by the rapid and reversible protonation of the hydroxyl group to form a good leaving group (water). The rate-determining step is the departure of the leaving group to form a planar, resonance-stabilized benzylic carbocation. The delocalization of the positive charge across the aromatic ring significantly stabilizes this intermediate. In the final step, the carbocation is rapidly attacked by a nucleophile from either face, which can lead to a racemic mixture if the benzylic carbon is a stereocenter. The stability of the benzylic carbocation is enhanced by the electron-donating methoxy and methyl groups on the phenyl ring of this compound.

Derivatives and Analogues of 2,5 Dimethoxy 3 Methylphenyl Methanol

General Strategies for Derivative Synthesis

The synthesis of derivatives from (2,5-Dimethoxy-3-methylphenyl)methanol often begins with the parent molecule, which can be synthesized by reducing 2,5-dimethoxy-3-methylbenzaldehyde. Key synthetic strategies leverage the reactivity of the benzylic hydroxyl group and the potential for electrophilic substitution on the aromatic ring.

Common derivatization approaches include:

Esterification and Etherification: The hydroxyl group can be readily transformed into esters or ethers. Esterification is typically carried out by reacting the alcohol with acyl chlorides or carboxylic anhydrides in the presence of a base. wikipedia.org Etherification can be accomplished via the Williamson ether synthesis, which involves deprotonating the alcohol and subsequently reacting it with an alkyl halide.

Oxidation: The primary alcohol can be oxidized to form the corresponding aldehyde (2,5-dimethoxy-3-methylbenzaldehyde) or further oxidized to the carboxylic acid (2,5-dimethoxy-3-methylbenzoic acid) using specific oxidizing agents. The choice of oxidant is critical to control the extent of the oxidation.

Halogenation: The hydroxyl group can be substituted with a halogen (Cl, Br, I) using reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3). This conversion makes the benzylic carbon an electrophilic site, paving the way for subsequent nucleophilic substitution reactions.

Ring Substitution: While the existing methoxy (B1213986) and methyl groups direct electrophilic aromatic substitution, further functionalization on the ring can be sterically hindered. youtube.com However, under specific conditions, electrophiles can be introduced at other positions on the ring.

Functionalization at the Hydroxymethyl Carbon

The hydroxymethyl group is the principal site for functionalization, providing a versatile point of attachment for a wide array of chemical moieties. researchgate.net

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Esterification | Acyl chloride, Pyridine (B92270) | Ester (-OCOR) |

| Etherification | NaH, Alkyl halide (RX) | Ether (-OR) |

| Oxidation | Pyridinium chlorochromate (PCC) | Aldehyde (-CHO) |

| Halogenation | Thionyl chloride (SOCl₂) | Chloride (-Cl) |

| Amination (via halide) | Ammonia (NH₃) or primary/secondary amine | Amine (-NR₂) |

Research has shown that the hydroxymethyl group can be converted into various other functional groups. For instance, reaction with methanesulfonyl chloride yields a mesylate, which is an excellent leaving group that facilitates nucleophilic substitution reactions. This allows for the introduction of azides, cyanides, and thiols, leading to a diverse set of analogues.

Modifications and Substitutions on the 2,5-Dimethoxy-3-methylphenyl Ring System

Altering the aromatic ring of this compound enables the fine-tuning of its electronic and steric characteristics. The electron-donating properties of the two methoxy groups and the methyl group activate the ring for electrophilic substitution. mdma.ch

Common modifications to the ring include:

Nitration: A nitro group (-NO2) can be introduced onto the aromatic ring using a combination of nitric acid and sulfuric acid. The position of the nitro group is determined by the existing substituents. youtube.com

Halogenation: Electrophilic halogenation, using reagents like Br2 in the presence of a Lewis acid, can add bromine atoms to the ring.

Formylation: The Vilsmeier-Haack reaction can be utilized to add a formyl group (-CHO) to an activated position on the ring.

Demethylation: Selective removal of one or both methoxy groups can be achieved with reagents like boron tribromide (BBr3), resulting in phenolic derivatives. These phenols can then undergo further functionalization.

| Electrophile | Position of Substitution | Rationale |

|---|---|---|

| NO₂⁺ | C6 | The C6 position is the most sterically accessible and is activated by the ortho- and para-directing methoxy and methyl groups. |

| Br⁺ | C6 | Similar to nitration, bromination is favored at the least sterically hindered activated position. |

Synthesis of Polycyclic and Fused-Ring Structures Incorporating the Moiety

The this compound unit can be used as a building block for the synthesis of more intricate polycyclic and fused-ring systems. mun.ca Intramolecular cyclization reactions are a frequent strategy for achieving this.

For example, if the hydroxymethyl group is first converted to a halomethyl group and another functional group suitable for cyclization is introduced elsewhere, intramolecular reactions can lead to the formation of new rings. The Pictet-Spengler reaction offers another potential pathway, where a derivative of this moiety with an aminoethyl side chain can be cyclized to create a tetrahydroisoquinoline system.

Stereochemical Considerations in the Synthesis of Chiral Analogues

Although this compound is achiral, many of its derivatives and analogues can be chiral. A stereocenter can be introduced during synthesis, especially in reactions involving the benzylic carbon.

For instance, the reduction of a ketone precursor (2,5-dimethoxy-3-methylacetophenone) to the corresponding secondary alcohol using a chiral reducing agent would result in an enantiomerically enriched product. escholarship.org Similarly, nucleophilic addition to the aldehyde (2,5-dimethoxy-3-methylbenzaldehyde) can be carried out stereoselectively. nih.gov

The synthesis of chiral analogues necessitates careful selection of reagents and reaction conditions. Asymmetric synthesis methods are vital for obtaining products with high enantiomeric or diastereomeric excess. The stereochemistry of these analogues can be a crucial factor in their biological activity and other properties.

Application As a Synthetic Intermediate in Complex Molecule Synthesis

Utilization as a Precursor to Natural Products and Their Analogues

While direct and extensive documentation of (2,5-Dimethoxy-3-methylphenyl)methanol as a precursor in the total synthesis of a wide array of natural products is limited in readily available literature, its structural motif is present in several classes of naturally occurring compounds. The 2,5-dimethoxy-3-methylphenyl core is a key feature in certain ubiquinones, such as Coenzyme Q1. The synthesis of these vital biomolecules often involves the elaboration of a substituted hydroquinone (B1673460) ring, and this compound represents a logically functionalized starting material for achieving the required substitution pattern.

In a broader context, related dimethoxybenzyl alcohols are recognized as intermediates in the synthesis of various complex organic compounds. For instance, dialkoxy benzyl (B1604629) halides, which can be prepared from their corresponding alcohols, are employed in the synthesis of papaverine (B1678415) and its analogues, known for their pharmacological activities. google.com

Role in the Synthesis of Diverse Heterocyclic Compounds

The application of this compound in the synthesis of a broad spectrum of heterocyclic compounds is an area of potential synthetic utility, although specific examples are not widely reported. The benzyl alcohol functionality can be readily converted to a more reactive benzyl halide. This transformation opens up pathways for N-alkylation or C-alkylation of various heterocyclic nuclei. For example, a (2,5-dimethoxy-3-methyl)benzyl halide could be used to introduce this substituted aromatic moiety onto nitrogen-containing heterocycles like imidazoles, pyrazoles, or triazoles, leading to novel derivatives with potential applications in medicinal chemistry and materials science.

Furthermore, the aromatic ring itself can participate in cyclization reactions. Following oxidation of the alcohol to an aldehyde, the resulting 2,5-dimethoxy-3-methylbenzaldehyde could undergo condensation reactions with various dinucleophiles to form a range of heterocyclic systems. For example, reaction with a 1,2-diamine could lead to the formation of a dihydroquinazoline (B8668462) or a related fused heterocyclic system.

Integration into Total Synthesis Strategies of Pharmacologically Relevant Scaffolds

The structural framework of this compound is a component of certain pharmacologically active molecules. For instance, its core is related to the structure of the psychoactive compound DOM (2,5-Dimethoxy-4-methylamphetamine). Although not a direct synthesis from the title compound, discussions in synthetic chemistry forums suggest the theoretical utility of related 2,5-dimethoxybenzyl alcohols as starting points for the synthesis of such phenylisopropylamine derivatives. mdma.ch A hypothetical synthetic route could involve the conversion of the benzyl alcohol to a leaving group, followed by chain extension and introduction of the amine functionality.

The general class of dimethoxy-substituted aromatic compounds is of significant interest in pharmaceutical research. The methoxy (B1213986) groups can influence the lipophilicity and metabolic stability of a drug molecule, and their positions on the aromatic ring can direct further chemical modifications. Therefore, this compound serves as a potential building block for the synthesis of novel drug candidates.

Application in Ligand Synthesis and Catalyst Design

The use of benzyl alcohol derivatives as precursors for ligands in catalysis is a well-established strategy. The hydroxyl group of this compound can be transformed into various coordinating groups, such as phosphines, ethers, or amines, which can then bind to a metal center. The substituted phenyl ring allows for the fine-tuning of the steric and electronic properties of the resulting ligand, which in turn can influence the activity and selectivity of the catalyst.

For example, conversion of the alcohol to a chloromethyl derivative, followed by reaction with a phosphine (B1218219), could yield a phosphine ligand incorporating the 2,5-dimethoxy-3-methylphenyl moiety. Such ligands could be explored in various transition-metal-catalyzed cross-coupling reactions. While specific examples detailing the use of this compound in this context are not prominent, the general principles of ligand design suggest its potential utility in the development of novel catalysts.

| Compound Name |

| This compound |

| 2,5-dimethoxy-3-methylbenzaldehyde |

| Coenzyme Q1 |

| DOM (2,5-Dimethoxy-4-methylamphetamine) |

| Papaverine |

Interactive Data Table: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 5600-82-8 |

| Molecular Formula | C10H14O3 |

| Molecular Weight | 182.22 g/mol |

Computational and Theoretical Studies on 2,5 Dimethoxy 3 Methylphenyl Methanol

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

Ab initio methods, derived from first principles without empirical parameters, and Density Functional Theory (DFT), which models the electron density to determine molecular properties, are cornerstones of computational chemistry. For (2,5-Dimethoxy-3-methylphenyl)methanol, these approaches would be employed to calculate its optimized molecular geometry, total energy, and various electronic properties.

DFT, with functionals like B3LYP or M06-2X and basis sets such as 6-311+G**, is often chosen for its balance of accuracy and computational cost in studying organic molecules. researchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles with high precision, offering a detailed three-dimensional picture of the molecule.

Table 1: Predicted Geometrical Parameters for this compound using DFT (B3LYP/6-31G(d,p))

| Parameter | Predicted Value |

|---|---|

| C-O (methoxy) Bond Length | 1.36 Å |

| C-O (hydroxyl) Bond Length | 1.43 Å |

| C-C (aromatic) Bond Length | 1.40 Å (average) |

| O-C-C-C (dihedral angle) | Variable (describes conformers) |

| C-O-H Bond Angle | 109.5° |

Note: The values in this table are illustrative of typical results from DFT calculations and are not from a specific published study on this molecule.

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net

For this compound, the electron density is expected to be highest around the oxygen atoms of the methoxy (B1213986) and hydroxyl groups, as well as on the aromatic ring, making these regions susceptible to electrophilic attack. The distribution of these orbitals can be visualized to predict sites of reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -0.5 |

| HOMO-LUMO Gap | 5.3 |

Note: These values are representative and would be determined through quantum chemical calculations.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is invaluable for studying the pathways of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states. nih.gov For this compound, this could involve modeling its synthesis or its participation in further chemical transformations.

For instance, the oxidation of the hydroxymethyl group to an aldehyde could be studied. DFT calculations would be used to locate the transition state structure for this process, and the activation energy could be calculated from the energy difference between the reactant and the transition state. This information provides a deeper understanding of the reaction's feasibility and kinetics.

Conformational Analysis and Energetic Profiles

The presence of rotatable bonds in this compound—specifically, the bonds connecting the methoxy and hydroxymethyl groups to the aromatic ring—means that the molecule can exist in various conformations. Conformational analysis aims to identify the most stable arrangements (conformers) and the energy barriers between them.

Table 3: Relative Energies of Potential Conformers of this compound

| Conformer | Dihedral Angle (C-C-C-O) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 (Global Minimum) | ~60° | 0.00 |

| 2 | ~180° | 1.5 |

| 3 | ~0° | 3.2 |

Note: This table illustrates a hypothetical energetic profile that could be obtained from a conformational analysis.

Prediction of Spectroscopic Properties through Theoretical Methods

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecule's structure. For this compound, these predictions are highly valuable.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like GIAO (Gauge-Including Atomic Orbital). epstem.net These theoretical spectra can aid in the assignment of experimental peaks.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated. researchgate.net These computed frequencies correspond to the vibrational modes of the molecule (e.g., O-H stretch, C-O stretch, aromatic C-H bend), providing a theoretical infrared spectrum.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum, indicating the wavelengths at which the molecule absorbs light. researchgate.net

Molecular Dynamics Simulations for Intramolecular and Intermolecular Interactions

While quantum chemical calculations are typically performed on single, isolated molecules (often in a simulated solvent environment), molecular dynamics (MD) simulations can model the behavior of a larger system containing many molecules over time. researchgate.net

For this compound, an MD simulation could be used to study its behavior in a solvent, such as water or an organic solvent. This would provide insights into:

Solvation: How solvent molecules arrange themselves around the solute molecule.

Hydrogen Bonding: The dynamics of hydrogen bond formation and breaking between the hydroxyl group of this compound and solvent molecules, or between molecules of the compound itself. researchgate.net

Diffusion: The translational and rotational motion of the molecule within the liquid phase.

These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. The choice of force field is critical for the accuracy of the simulation.

Advanced Methodologies and Future Research Directions

Unexplored Catalytic Applications and Material Science PrecursorsThere is no literature suggesting that (2,5-Dimethoxy-3-methylphenyl)methanol has been investigated for catalytic applications or as a precursor in material science. Research in these areas tends to focus on compounds with specific functional groups or structural motifs known to impart catalytic activity or polymerizable properties, and this compound has not been identified as a candidate in published studies.

Due to the strict constraint to focus solely on "this compound" and the absence of specific research data for the requested topics, generating a scientifically accurate and thorough article as per the instructions is not feasible without resorting to speculation or inaccurate generalization from other compounds.

Q & A

Q. What synthetic methodologies are commonly employed for (2,5-Dimethoxy-3-methylphenyl)methanol in academic settings?

The synthesis often involves alkylation or functionalization of phenolic precursors. For example, derivatives of substituted benzyl alcohols can be synthesized via nucleophilic substitution under inert atmospheres (e.g., nitrogen) using cesium carbonate as a base in DMF, followed by silica gel chromatography with hexane/ethyl acetate gradients for purification . Methanol or chloroform mixtures may serve as solvents during workup . Reaction monitoring via TLC and optimization of stoichiometry (e.g., 1.2–1.5 equivalents of alkylating agents) are critical to avoid byproducts.

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

Key techniques include:

- ¹H/¹³C NMR : Assign methoxy (-OCH₃), methyl (-CH₃), and benzyl alcohol (-CH₂OH) signals. Methoxy groups typically resonate at δ 3.7–3.9 ppm, while aromatic protons appear downfield due to electron-donating substituents .

- IR Spectroscopy : Confirm hydroxyl (-OH) stretches (~3200–3400 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

Q. How should researchers handle and store this compound to ensure stability?

Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent oxidation of the benzyl alcohol moiety. Use anhydrous methanol or ethanol for dissolution to avoid hydrolysis of methoxy groups . For long-term stability, lyophilization is recommended after purification.

Advanced Research Questions

Q. How can regioisomer formation be minimized during the synthesis of this compound derivatives?

Regioisomerism often arises from competing alkylation sites. Strategies include:

- Temperature Control : Lower temperatures (0–5°C) reduce kinetic byproducts.

- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) .

- Chromatographic Separation : Use gradient elution (e.g., ethyl acetate:cyclohexane from 1:9 to 5:5) to resolve isomers, as demonstrated in sulfonamide syntheses .

Q. What crystallographic challenges are associated with this compound, and how can single-crystal X-ray diffraction address them?

Crystallization difficulties stem from the compound’s polar hydroxyl group and flexible methoxy substituents. To obtain diffraction-quality crystals:

Q. How does solvent polarity influence the chromatographic retention of this compound in reversed-phase HPLC?

Retention behavior correlates with methanol content in the mobile phase. Higher methanol concentrations reduce retention time due to increased elution strength. For method development:

- Optimize pH (3.0–5.0) to suppress ionization of the hydroxyl group.

- Use C18 columns with 5 µm particle size and 10–90% methanol gradients for baseline separation . Validate with spiked samples to assess recovery (>95%) .

Data Contradiction and Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

Cross-validate data across multiple sources (e.g., peer-reviewed journals vs. commercial catalogs). For example:

Q. What strategies are effective in resolving conflicting reactivity observations in methoxy-substituted benzyl alcohols?

Conflicting reactivity may arise from solvent polarity or trace metal impurities. Mitigation includes:

- Solvent Screening : Test polar aprotic (DMF, DMSO) vs. protic (methanol, ethanol) solvents for nucleophilic substitutions.

- Chelating Agents : Add EDTA to sequester metal ions that catalyze side reactions .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.